1-Butoxy-1-oxopropan-2-yl butyl hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate is a chemical compound with the molecular formula C17H30O6. It is a diester formed from the condensation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of butyl hexanedioate with 1-butoxy-1-oxopropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: This compound can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-butoxy-1-oxopropan-2-yl butyl hexanedioate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by enzymes, leading to the release of active molecules that exert their effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be compared with other similar compounds, such as:
Butyl butyryllactate: Another diester with similar structural features but different functional groups.
Butyl hexanedioate: A simpler ester with only one ester bond.
1-Butoxy-1-oxopropan-2-ol: A related compound that serves as a reactant in the synthesis of this compound.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
CAS No. |
5349-64-4 |
---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl hexanedioate |
InChI |
InChI=1S/C17H30O6/c1-4-6-12-21-15(18)10-8-9-11-16(19)23-14(3)17(20)22-13-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
MQCQQDIHJRCDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCC(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.